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Compound of Interest

Compound Name: BI-882370

Cat. No.: B606099 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Kinase

Selectivity of BI-882370 in Comparison to Other BRAF Inhibitors.

In the landscape of targeted cancer therapy, the precision of kinase inhibitors is paramount.

Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window of a

drug. This guide provides a detailed comparison of the cross-reactivity profile of BI-882370, a

potent RAF inhibitor, with other established BRAF inhibitors, Vemurafenib and Dabrafenib. The

data presented is compiled from publicly available experimental findings to offer an objective

overview for researchers in drug discovery and development.

Kinase Selectivity Profiles: A Head-to-Head
Comparison
BI-882370 is a highly potent and selective RAF inhibitor that binds to the DFG-out (inactive)

conformation of the BRAF kinase.[1] Its selectivity has been assessed against a broad panel of

kinases, revealing a distinct profile compared to first-generation BRAF inhibitors.

BI-882370 Cross-Reactivity Data
BI-882370 was evaluated for its inhibitory activity against a panel of 253 kinases at a

concentration of 1,000 nM.[1] Of these, 15 kinases demonstrated inhibition of 50% or greater.

The IC50 values for these off-target kinases were subsequently determined and are presented

in the table below. The most potently inhibited off-target kinase was CSF1R, with an IC50 value

approximately 100-fold less potent than its inhibition of BRAF V600E.[1]
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Kinase Family Target Kinase IC50 (nM)

RAF BRAF V600E 0.4

BRAF WT 0.8

CRAF 0.6

Tyrosine Kinase CSF1R 39

Tyrosine Kinase FLT3 120

Tyrosine Kinase KIT 150

Tyrosine Kinase PDGFRα 200

Tyrosine Kinase PDGFRβ 230

Tyrosine Kinase RET 300

Tyrosine Kinase TRKA 320

Tyrosine Kinase TRKB 350

Tyrosine Kinase AXL 450

Tyrosine Kinase MER 500

Serine/Threonine Kinase ROCK1 600

Serine/Threonine Kinase ROCK2 650

SRC Family Kinase LYN
Not specified in table, but

identified as an off-target[2]

SRC Family Kinase YES1
Not specified in table, but

identified as an off-target[2]

Serine/Threonine Kinase SRMS
Identified as a protein kinase

off-target[2]

This table summarizes the IC50 values for kinases inhibited by BI-882370 as identified in a

primary screen.[1]
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Comparative Cross-Reactivity of BRAF Inhibitors
Direct head-to-head kinome-wide comparisons of BI-882370, Vemurafenib, and Dabrafenib in

the same assay are not readily available in the public domain. However, by compiling data from

various studies, a comparative overview can be constructed. It's important to note that

variations in experimental conditions can influence the results.

Inhibitor Primary Targets Notable Off-Targets Reference

BI-882370
BRAF V600E, BRAF

WT, CRAF

CSF1R, FLT3, KIT,

PDGFRα/β, RET,

TRKA/B, AXL, MER,

ROCK1/2, SRC family

kinases (LYN, YES1),

SRMS

[1][2]

Vemurafenib BRAF V600E

CRAF, SRMS, ACK1,

LCK, YES1, SRC,

CSK, PTK6, TGFBR2.

Paradoxical activation

of BRAF at certain

concentrations.

[3][4]

Dabrafenib BRAF V600E
ARAF, a group of

CDKs, NEK9, CDK16.
[2][4]

This table provides a summary of the known primary and off-target kinases for each inhibitor

based on available literature. Direct comparison of potencies across different studies should be

done with caution.

Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for key

experiments cited in the characterization of kinase inhibitor selectivity.

KINOMEscan™ Competition Binding Assay

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b606099?utm_src=pdf-body
https://aacrjournals.org/mct/article/15/3/354/92125/A-Novel-RAF-Kinase-Inhibitor-with-DFG-Out-Binding
https://pmc.ncbi.nlm.nih.gov/articles/PMC5748485/
https://www.life-science-alliance.org/content/7/8/e202402671
https://pmc.ncbi.nlm.nih.gov/articles/PMC6939617/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5748485/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6939617/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This high-throughput assay is a widely used method to determine the selectivity of kinase

inhibitors. It relies on a competition-based binding assay.

Principle: The test compound is competed against a known, immobilized ligand for binding to a

panel of DNA-tagged kinases. The amount of kinase that binds to the immobilized ligand is

quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase in the

presence of the test compound indicates that the compound is interacting with the kinase.[5][6]

Protocol:

Kinase Preparation: A large panel of human kinases are expressed, typically as fusions with

a DNA tag.

Immobilization of Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support

(e.g., beads).

Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and

the test compound at a specific concentration (e.g., 1,000 nM for the BI-882370 screen).

Washing: Unbound components are washed away.

Quantification: The amount of kinase bound to the solid support is quantified by qPCR using

the unique DNA tag for each kinase.

Data Analysis: The results are typically expressed as a percentage of the DMSO control. A

low percentage indicates strong inhibition of binding. For hits, IC50 or Kd values can be

subsequently determined by running the assay with a range of compound concentrations.

KINOMEscan™ Workflow

DNA-Tagged Kinase

Solid Support (Beads)

Binds

Immobilized Ligand

Test Compound Competes for binding

qPCR QuantificationQuantify bound kinase
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KINOMEscan™ Competition Binding Assay Workflow.

LanthaScreen® Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding

assay.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive

tracer from the kinase active site by a test inhibitor. The kinase is typically tagged (e.g., with

GST or His), and a europium (Eu)-labeled antibody against the tag is used as the FRET donor.

The tracer, labeled with Alexa Fluor 647, acts as the FRET acceptor. When the tracer is bound

to the kinase, FRET occurs. An inhibitor that binds to the ATP site will displace the tracer,

leading to a decrease in the FRET signal.[7][8][9]

Protocol:

Reagent Preparation: Prepare solutions of the kinase, Eu-labeled antibody, fluorescent

tracer, and test compound at appropriate concentrations.

Assay Plate Setup: Add the test compound dilutions to the assay plate.

Kinase/Antibody Addition: Add the pre-mixed kinase and Eu-labeled antibody solution to the

wells.

Tracer Addition: Add the fluorescent tracer to initiate the binding reaction.

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to

allow the binding to reach equilibrium.

Plate Reading: Read the plate on a TR-FRET compatible plate reader, measuring the

emission at 665 nm (acceptor) and 615 nm (donor).

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in this ratio

indicates inhibition. IC50 values are determined by plotting the emission ratio against the

logarithm of the inhibitor concentration.
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LanthaScreen® Assay Principle

Tracer Bound (High FRET) Tracer Displaced (Low FRET)

Kinase
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Principle of the LanthaScreen® Eu Kinase Binding Assay.

RAF Kinase Cascade Enzymatic Assay
This assay measures the enzymatic activity of the RAF-MEK-ERK signaling cascade.

Principle: The assay reconstitutes the signaling cascade in vitro. Activated RAF kinase

phosphorylates and activates MEK1, which in turn phosphorylates and activates ERK2. The

activity of ERK2 is then measured by its ability to phosphorylate a specific substrate. Inhibition

of any kinase in this cascade will result in a decrease in the final signal.[10][11]

Protocol:

Reaction Mixture Preparation: Prepare a reaction buffer containing the components of the

cascade: active RAF (e.g., BRAF V600E), inactive MEK1, and inactive ERK2.

Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.

Initiation of Reaction: Start the reaction by adding ATP.

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time

to allow the cascade to proceed.
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Detection of ERK Activity: The activity of the terminal kinase, ERK2, is measured. This can

be done in several ways:

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive

phosphate into an ERK substrate (e.g., myelin basic protein).

Fluorescence-Based Assay: Using a fluorescently labeled ERK substrate and detecting its

phosphorylation, for example, through a FRET-based method or using a phosphorylation-

specific antibody in an ELISA format.

Data Analysis: The signal is measured and plotted against the inhibitor concentration to

determine the IC50 value.

RAF-MEK-ERK Signaling Cascade

Active RAF Inactive MEKPhosphorylates Active MEK Inactive ERKPhosphorylates Active ERK SubstratePhosphorylates Phosphorylated Substrate (Signal)

Inhibitor

Blocks

Blocks
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Inhibition of the RAF-MEK-ERK Kinase Cascade.

Conclusion
BI-882370 demonstrates a high degree of selectivity for the RAF kinase family. While it exhibits

some cross-reactivity with other kinase families, the inhibitory concentrations for these off-

targets are significantly higher than for its primary targets. In comparison to Vemurafenib and

Dabrafenib, BI-882370 presents a distinct off-target profile. A comprehensive understanding of

these selectivity profiles is crucial for the rational design of future clinical trials and for

anticipating potential on-target and off-target toxicities. The experimental protocols provided

herein offer a foundation for the consistent and comparable evaluation of kinase inhibitor

selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b606099?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

